苯并咪唑-5-醇,2-(三氟甲基)-

描述

Synthesis Analysis

A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles. This method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .Molecular Structure Analysis

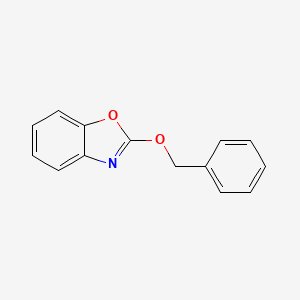

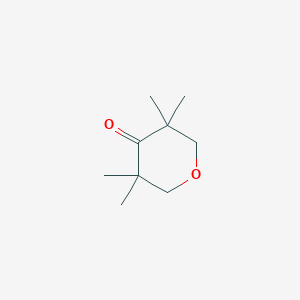

The molecular structure of “Benzimidazol-5-ol, 2-(trifluoromethyl)-” is based on the benzimidazole core, which is a heterocyclic compound consisting of fused benzene and imidazole rings .Chemical Reactions Analysis

The reaction for the synthesis of 2-trifluoromethyl benzimidazoles proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .科学研究应用

抗菌活性

苯并咪唑衍生物,特别是带有三氟甲基的苯并咪唑衍生物,已显示出显着的抗菌活性。张等人(2014 年)的一项研究合成了一系列苯并咪唑化合物,发现一些化合物表现出比标准药物(如氯霉素、诺氟沙星和氟康唑)更强的抗菌和抗真菌特性。这些化合物,尤其是在与某些抗菌剂和抗真菌剂结合使用时,对耐甲氧西林的 MRSA 和对氟康唑不敏感的 A. flavus 表现出更高的敏感性。这些化合物与小牛胸腺 DNA 的相互作用表明它们具有嵌入 DNA 的能力,可能阻断 DNA 复制,从而发挥抗菌活性 (张、林、拉希德和周,2014).

抗寄生虫活性

已经探索了 2-(三氟甲基)苯并咪唑衍生物的抗寄生虫功效,这些化合物对贾第鞭毛虫和溶组织内阿米巴等原生动物以及旋毛虫等蠕虫表现出有效的活性。这些化合物在体外优于传统抗寄生虫药物,如阿苯达唑和甲硝唑,表明它们作为更强抗寄生虫剂的潜力。值得注意的是,一种化合物与阿苯达唑对旋毛虫的活性相匹配,突出了这些苯并咪唑衍生物在治疗寄生虫感染中的治疗潜力 (Navarrete-Vázquez 等人,2001).

聚合物科学

在聚合物科学领域,带有三氟甲基的苯并咪唑衍生物已被用于增强聚合物的性能。崔等人(2008 年)由同时含有苯并咪唑环和三氟甲基的二胺单体合成了可溶聚酰亚胺,得到的聚合物具有高热稳定性、低热膨胀系数和低折射率。这些特性归因于聚合物的刚棒状结构和三氟甲基侧基的存在,这些侧基破坏了链堆积并增加了自由体积,使这些聚酰亚胺适用于高级材料应用 (崔、郑、洪、朴和金,2008).

抗癌活性

苯并咪唑衍生物,包括带有三氟甲基的苯并咪唑衍生物,已因其抗癌特性而受到研究。Andrzejewska 等人(2002 年)合成了一系列卤代苯并咪唑,这些苯并咪唑表现出显着的抗原生动物活性,尤其是对乳腺癌和前列腺癌细胞系的显着抗癌活性。该系列中最活跃的化合物是 5,6-二氯-2-五氟乙基苯并咪唑衍生物,强调了苯并咪唑衍生物在开发新的抗癌疗法中的潜力 (Andrzejewska、Yépez-Mulia、Cedillo-Rivera、Tapia、Vilpo、Vilpo 和 Kazimierczuk,2002).

作用机制

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, suggesting they may interact with multiple targets .

Mode of Action

Benzimidazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group in the compound could potentially enhance its reactivity and interaction with these targets .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, potentially enhancing their stability and bioavailability .

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting they may exert various effects at the molecular and cellular levels .

安全和危害

未来方向

Research on benzimidazole is a main focus for many laboratories in the world to prepare better anticancer drugs . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .

属性

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-12-5-2-1-4(14)3-6(5)13-7/h1-3,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWNYYWVRVWOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237652 | |

| Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89426-90-4 | |

| Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-](/img/structure/B3058350.png)

![Urea, N,N'-bis[5-(1,1-dimethylethyl)-3-isoxazolyl]-](/img/structure/B3058357.png)

![Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3058362.png)